1-(2-Carboxyphenyl)-2-chloropropan-1-one 1-(2-Carboxyphenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18820038
InChI: InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol

1-(2-Carboxyphenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18820038

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Carboxyphenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
IUPAC Name 2-(2-chloropropanoyl)benzoic acid
Standard InChI InChI=1S/C10H9ClO3/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6H,1H3,(H,13,14)
Standard InChI Key DPPYWOCUSIVIJA-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC=CC=C1C(=O)O)Cl

Introduction

1-(2-Carboxyphenyl)-2-chloropropan-1-one is an organic compound classified as a halogenated ketone, specifically an α-chloro ketone. Its molecular formula is C10H9ClO3C_{10}H_9ClO_3, and it has a molecular weight of approximately 212.63 g/mol. The compound features a chlorinated propanone backbone attached to a phenyl ring with a carboxylic acid functional group, which contributes to its unique chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics

The molecular structure of 1-(2-Carboxyphenyl)-2-chloropropan-1-one can be described as follows:

  • Core Functional Groups:

    • A carboxylic acid group (-COOH) attached to the phenyl ring.

    • A chlorine atom attached to the α-carbon of the propanone moiety.

  • Reactivity:

    • The carbonyl group and chlorine atom make the compound electrophilic, enabling nucleophilic substitution reactions.

    • The carboxylic acid group allows hydrogen bonding, influencing its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC10H9ClO3C_{10}H_9ClO_3
Molecular Weight212.63 g/mol
Functional GroupsCarboxylic acid, Chlorine, Ketone
Chemical Classificationα-Chloro ketone

Synthesis of 1-(2-Carboxyphenyl)-2-chloropropan-1-one

The synthesis of this compound typically involves the reaction between 2-chloropropanone and 2-carboxybenzoic acid under controlled conditions. Catalysts are often used to enhance yield and purity. The process can be summarized as follows:

  • Reactants:

    • 2-Chloropropanone.

    • 2-Carboxybenzoic acid.

  • Reaction Conditions:

    • Controlled temperature and pressure.

    • Catalysts such as acids or bases may be employed.

  • Industrial Applications:

    • Continuous flow reactors are often used for large-scale production to ensure consistency and efficiency.

Chemical Reactivity

The reactivity of 1-(2-Carboxyphenyl)-2-chloropropan-1-one is largely dictated by its functional groups:

  • Nucleophilic Substitution:

    • The chlorine atom on the α-carbon is highly reactive toward nucleophiles, allowing substitution reactions.

  • Hydrogen Bonding:

    • The carboxylic acid group enables interactions with other molecules via hydrogen bonding.

  • Biological Activity:

    • The compound’s structure suggests potential enzyme inhibition or receptor binding, leading to antimicrobial or anticancer properties.

Applications

This compound has significant applications in various fields:

  • Organic Synthesis:

    • Serves as an intermediate in the production of more complex molecules.

  • Medicinal Chemistry:

    • Potential for developing pharmaceutical agents due to its structural features that mimic biologically active molecules.

  • Biological Research:

    • Studied for its enzyme-inhibitory activities and possible therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 1-(2-Carboxyphenyl)-2-chloropropan-1-one, highlighting its unique reactivity:

Compound NameStructure TypeUnique Features
2-Chloroacetophenoneα-Chloro ketoneUsed as an intermediate in organic synthesis.
4-Chloro-3-methylphenolPhenolic compoundExhibits antimicrobial properties.
4-Chloro-3-nitrobenzoic acidNitrobenzoic acidUtilized in dye synthesis and pharmaceuticals.

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